molecular formula C9H13N3O B3263396 3-amino-N-(pyridin-4-ylmethyl)propanamide CAS No. 373598-24-4

3-amino-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B3263396
CAS No.: 373598-24-4
M. Wt: 179.22 g/mol
InChI Key: CJTMKMUEUPHZFZ-UHFFFAOYSA-N
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Description

3-Amino-N-(pyridin-4-ylmethyl)propanamide is a propanamide derivative featuring a primary amino group at the β-position of the propanamide backbone and a pyridin-4-ylmethyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₄N₃O, with a molecular weight of 180.23 g/mol. This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, enabling the development of more complex molecules through further functionalization . The pyridine moiety confers unique electronic and solubility properties, distinguishing it from simpler phenyl-substituted analogs.

Properties

IUPAC Name

3-amino-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,4,7,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTMKMUEUPHZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with 3-aminopropanamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-pyridinecarboxaldehyde+3-aminopropanamideThis compound\text{4-pyridinecarboxaldehyde} + \text{3-aminopropanamide} \rightarrow \text{this compound} 4-pyridinecarboxaldehyde+3-aminopropanamide→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group or the pyridine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-amino-N-(pyridin-4-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-amino-N-(pyridin-4-ylmethyl)propanamide, differing primarily in their substituents on the amide nitrogen or propanamide chain:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
3-Amino-N-(3-fluorophenyl)propanamide 3-Fluorophenyl C₉H₁₁FN₂O 182.20 Superior β-alanyl aminopeptidase substrate; lower LOD for 3-fluoroaniline
3-Amino-N-phenylpropanamide Phenyl C₉H₁₂N₂O 164.21 Moderate enzyme substrate; generates aniline
3-Amino-N-(4-methylphenyl)propanamide 4-Methylphenyl C₁₀H₁₄N₂O 178.23 Poor β-alanyl aminopeptidase activity
N-(3,4-Dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide 3,4-Dimethoxyphenethyl + indole C₂₃H₂₇N₃O₃ 393.48 High purity (>97%); potential CNS drug candidate
3-Phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide Phenylpropanamide + pyridinylmethyl C₂₁H₂₀N₂O 316.40 Structural analog with enhanced lipophilicity

Physicochemical Properties

  • Lipophilicity: The pyridine ring in this compound introduces moderate polarity, likely improving aqueous solubility over purely aromatic analogs like 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide .
  • Synthetic Purity : LCMS data for analogs such as N-(3,4-dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide show >95% purity, indicating robust synthetic protocols for propanamide derivatives .

Biological Activity

3-amino-N-(pyridin-4-ylmethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropeptide modulation and receptor antagonism. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring that contributes to its biological interactions. The compound can be represented as follows:

Structure C9H12N2\text{Structure }\text{C}_9\text{H}_{12}\text{N}_2

This structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).

Neuropeptide S Receptor Antagonism

Research has shown that this compound acts as an antagonist at the neuropeptide S (NPS) receptor, which is implicated in several CNS disorders such as anxiety and panic disorders. A study demonstrated that this compound effectively reduced NPS-induced locomotor activity in mice, indicating its potential therapeutic application in treating anxiety-related conditions .

Key Findings:

  • Potency: The compound displayed a significant blockade of NPS-induced hyperlocomotion at doses of 5 mg/kg and 50 mg/kg.
  • Mechanism: It functions by modulating the NPS system, which is linked to various CNS disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can significantly influence its binding affinity and efficacy at target receptors.

Modification Effect on Activity
Addition of hydrophobic groupsIncreased receptor binding affinity
Alteration of amine substituentsVariability in antagonist potency
Configuration changes (R/S isomers)Stereospecific activity observed

One study highlighted that certain structural modifications led to enhanced antagonistic properties against the NPS receptor, emphasizing the importance of hydrophobic interactions in binding affinity .

In Vivo Studies

In vivo experiments have been conducted to assess the efficacy of this compound on animal models. In a notable study, mice treated with NPS showed increased locomotor activity, which was significantly attenuated by the administration of this compound. The results indicated that at higher doses, the compound effectively antagonized the behavioral effects induced by NPS .

Comparative Analysis with Other Compounds

Comparative studies with other neuropeptide antagonists have shown that this compound possesses a unique profile that may offer advantages over existing treatments. For instance, while some analogs displayed reduced activity due to structural limitations, this compound maintained significant efficacy due to its favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-N-(pyridin-4-ylmethyl)propanamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between pyridinylmethylamine and activated propanamide derivatives. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C to avoid decomposition), and stoichiometric ratios of reactants (1:1.2 amine-to-acylating agent). Catalytic bases like triethylamine improve nucleophilicity, while purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures purity. Older literature suggests using carbodiimide coupling agents for amide bond formation, validated by thin-layer chromatography (TLC) monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify amine protons (δ 1.8–2.5 ppm) and pyridine aromatic protons (δ 7.2–8.6 ppm). Carbonyl signals (C=O) appear at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and pyridine ring vibrations (C=N ~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight. Discrepancies between MS and NMR data require orthogonal validation via elemental analysis (C, H, N within ±0.4% theoretical values) .

Q. What are the key structural features of this compound that influence its physicochemical properties?

  • Methodological Answer : The pyridine ring contributes to basicity (pKa ~5–6) and hydrogen-bonding capacity, while the propanamide backbone affects solubility (logP ~0.5–1.5). Substituent effects on the pyridine nitrogen (e.g., methyl groups) can alter lipophilicity and metabolic stability. Computational tools like MarvinSketch predict logD and pKa, guiding solubility optimization for biological assays .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of novel derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state modeling) and molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). Reaction path search algorithms (GRRM) identify energetically favorable synthetic routes. Iterative feedback loops—where experimental data refine computational models—optimize substituent selection (e.g., electron-withdrawing groups for enhanced stability) .

Q. What strategies are recommended for resolving conflicting biological activity data observed in different assay systems for this compound?

  • Methodological Answer : Discrepancies between in vitro and cell-based assays may arise from membrane permeability or metabolic instability. Use orthogonal assays:

  • Surface Plasmon Resonance (SPR) : Validate direct target binding.
  • LC-MS/MS : Quantify intracellular compound levels to confirm bioavailability.
  • Protease Inhibition Assays : Rule off-target effects. Cross-reference with structural analogs (e.g., pyridine-to-pyrimidine substitutions) to isolate pharmacophore contributions .

Q. How can factorial design principles optimize reaction conditions in the synthesis of analogs?

  • Methodological Answer : A 2³ factorial design evaluates temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response surface methodology (RSM) identifies interactions (e.g., X₁×X₂) that maximize yield. For example, high temperature (80°C) with low catalyst (5 mol%) in DMF may increase efficiency. ANOVA validates significance (p < 0.05), reducing trial-and-error experimentation .

Q. What analytical approaches should be employed to validate compound identity when mass spectrometry and NMR data show discrepancies?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formula.
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing regioisomers).
  • X-ray Crystallography : Resolve absolute configuration for chiral centers. Cross-check with reference spectra from databases like NIST Chemistry WebBook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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